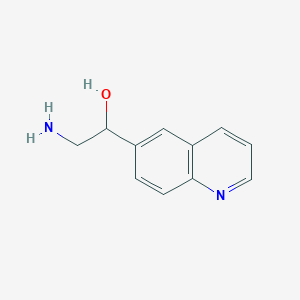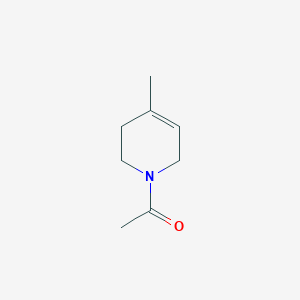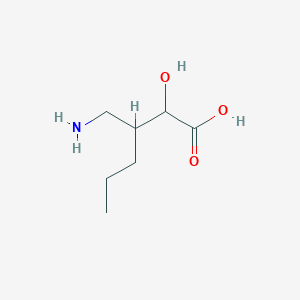![molecular formula C8H8BrN3 B13547419 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridine . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
化学反应分析
Types of Reactions
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles that can replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methylimidazo[1,2-a]pyridine derivatives .
科学研究应用
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-tuberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: The compound is studied for its potential antimicrobial properties, particularly against Staphylococcus aureus.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
作用机制
The mechanism of action of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. In the context of anti-tuberculosis activity, it is believed to inhibit key enzymes involved in the bacterial cell wall synthesis, leading to cell death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt essential biological processes in bacteria is well-documented .
相似化合物的比较
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: This compound is structurally similar and can undergo similar halogenation reactions.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: This derivative has shown antimicrobial properties and is used in similar research applications.
Uniqueness
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine stands out due to its specific bromination at the 3-position, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in the development of new therapeutic agents and in various chemical synthesis applications .
属性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC 名称 |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,10H2,1H3 |
InChI 键 |
STHGSFMXVRQGBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=C(C=CC2=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)









![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
